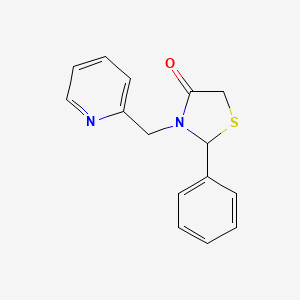

2-Phenyl-3-(pyridin-2-ylmethyl)-1,3-thiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

NMT-IN-1 is a potent inhibitor of the enzyme N-myristoyltransferase. This enzyme is responsible for the covalent attachment of myristic acid, a 14-carbon saturated fatty acid, to the N-terminal glycine of substrate proteins. This modification is crucial for the proper functioning of many proteins, including those involved in signal transduction, cellular localization, and oncogenesis. NMT-IN-1 has shown significant potential in the treatment of African trypanosomiasis, a parasitic disease caused by Trypanosoma brucei .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NMT-IN-1 involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of NMT-IN-1 follows similar synthetic routes but on a larger scale. This involves optimizing the reaction conditions to maximize yield and minimize waste. The process may also include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

NMT-IN-1 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under controlled conditions

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-Phenyl-3-(pyridin-2-ylmethyl)-1,3-thiazolidin-4-one derivatives in combating cancer. A quantitative structure-activity relationship (QSAR) model was developed to evaluate the anticancer properties of this compound class against osteosarcoma. The research demonstrated promising results, indicating that specific modifications to the thiazolidinone structure could enhance anticancer activity, with some derivatives showing significant inhibitory effects on cancer cell proliferation .

Antiviral Properties

The compound's antiviral potential has also been investigated, particularly against influenza viruses. Research focused on developing inhibitors that disrupt the interaction between viral proteins essential for replication. Modifications to the thiazolidinone scaffold have been shown to yield compounds that inhibit viral polymerase activity effectively . This application is critical given the ongoing need for effective antiviral agents.

Modulation of Protein Kinase Activity

Another area of application involves the modulation of protein kinase activity, which is vital in regulating various cellular processes. Compounds derived from this compound have been identified as potential inhibitors of cyclin-dependent kinases (CDKs), which play a significant role in cell cycle regulation and are implicated in cancer progression . This suggests a dual role in both cancer treatment and the regulation of normal cellular functions.

Case Study 1: Osteosarcoma Treatment

In a study focusing on osteosarcoma, researchers synthesized a series of thiazolidinone derivatives and evaluated their cytotoxic effects on cancer cell lines. The most effective compounds were identified using both linear and non-linear QSAR models, demonstrating their potential as targeted therapies for this aggressive cancer type .

Case Study 2: Influenza Virus Inhibition

A set of thiazolidinone derivatives was tested for their ability to inhibit influenza virus replication. The most promising candidates were those that effectively disrupted the PA-PB1 protein-protein interactions critical for viral replication. This study underscored the importance of structural modifications in enhancing antiviral efficacy .

Mechanism of Action

NMT-IN-1 exerts its effects by inhibiting the enzyme N-myristoyltransferase. This enzyme catalyzes the transfer of myristic acid from myristoyl-CoA to the N-terminal glycine of substrate proteins. By inhibiting this enzyme, NMT-IN-1 prevents the myristoylation of proteins, thereby disrupting their function and localization. This inhibition can lead to the death of parasitic organisms like Trypanosoma brucei, making NMT-IN-1 a potential therapeutic agent for African trypanosomiasis .

Comparison with Similar Compounds

NMT-IN-1 is unique in its high potency and selectivity for N-myristoyltransferase. Similar compounds include:

DDD85646: Another potent inhibitor of N-myristoyltransferase with a different chemical structure.

IMP-1088: A dual inhibitor of N-myristoyltransferase and another enzyme, showing broader activity.

Thiosemicarbazones: A class of compounds with inhibitory activity against N-myristoyltransferase but with different mechanisms of action

NMT-IN-1 stands out due to its specific inhibition of N-myristoyltransferase and its potential therapeutic applications in treating parasitic diseases.

Biological Activity

2-Phenyl-3-(pyridin-2-ylmethyl)-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its diverse biological activities, particularly in the field of cancer research. This compound has demonstrated significant potential as an anticancer agent, particularly against osteosarcoma and glioblastoma cell lines. The following sections will detail its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C14H14N2S with a molecular weight of 246.34 g/mol. Its structure features a thiazolidinone ring, which is known for various biological activities.

Anticancer Activity

Recent studies have highlighted the compound's effectiveness as an anticancer agent:

-

Osteosarcoma Inhibition :

- A study identified this compound as a potent inhibitor of osteosarcoma cell proliferation. The lead compound (R)-8i exhibited an IC50 value of 21.9 nM against MNNG/HOS cells and demonstrated 52.9% inhibition of tumor growth in vivo in mouse models .

- The mechanism appears to involve modulation of solubility and cellular uptake rather than dependence on p53 pathways, suggesting alternative mechanisms of action .

- Antiglioma Efficacy :

Other Biological Activities

The compound has also been evaluated for additional biological properties:

- Antioxidant Activity : Thiazolidinone derivatives have shown promising antioxidant properties, which may contribute to their overall therapeutic potential by mitigating oxidative stress in cancer cells .

Structure-Activity Relationships (SAR)

The SAR studies of thiazolidinone derivatives indicate that modifications at specific positions can significantly enhance biological activity:

| Compound | Modification | IC50 (µM) | Activity |

|---|---|---|---|

| R8i | None | 21.9 | Osteosarcoma Inhibition |

| 5b | Substituted Phenyl | 0.31 | Anticancer |

| 17a | Hydroxy Substitution | 3.2 | Breast Cancer Inhibition |

These findings suggest that both the thiazolidinone core and the substituents on the phenyl and pyridine rings are crucial for enhancing bioactivity.

Case Study 1: Osteosarcoma Treatment

A study conducted on mice bearing osteosarcoma tumors treated with (R)-8i showed a significant reduction in tumor size compared to controls. This indicates not only the compound's efficacy but also its potential for clinical application in treating osteosarcoma .

Case Study 2: Glioblastoma Cell Lines

In vitro assays demonstrated that derivatives of thiazolidinones exhibited varying degrees of cytotoxicity against different glioblastoma cell lines, establishing a foundation for further development of these compounds as potential therapeutic agents against aggressive brain tumors .

Properties

Molecular Formula |

C15H14N2OS |

|---|---|

Molecular Weight |

270.4 g/mol |

IUPAC Name |

2-phenyl-3-(pyridin-2-ylmethyl)-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C15H14N2OS/c18-14-11-19-15(12-6-2-1-3-7-12)17(14)10-13-8-4-5-9-16-13/h1-9,15H,10-11H2 |

InChI Key |

OUFWVMWVSGJVGV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N(C(S1)C2=CC=CC=C2)CC3=CC=CC=N3 |

solubility |

>40.6 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.